(1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
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Description
Synthesis Analysis
Several synthetic routes exist for preparing this compound. One approach involves the reaction of an aromatic aldehyde with o-phenylenediamine, leading to the formation of the imidazole core. In the presence of N,N-dimethylformamide/sulfur, the compound “(1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone” can be obtained. Alternatively, in the absence of sulfur, quinoxaline is formed .
Molecular Structure Analysis
The molecular structure consists of an imidazole ring fused with a piperidine ring, connected via a pyrimidine linker. The arrangement of atoms and functional groups within the compound determines its chemical behavior and biological interactions .
Chemical Reactions Analysis
The compound may participate in various chemical reactions due to its heterocyclic nature. These reactions could involve nucleophilic substitutions, cyclizations, or oxidative processes. Further studies are needed to explore its reactivity and potential applications .
Scientific Research Applications
Synthesis and Material Applications
- Low-Cost Emitters with Large Stokes' Shift : A study by Volpi et al. (2017) discusses the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their potential in creating luminescent materials with significant Stokes' shifts and tunable quantum yields. These materials are valuable for applications in low-cost luminescent devices and sensors (Volpi et al., 2017).
Medicinal Chemistry and Biological Activity
- Antimicrobial Activity : Patel et al. (2011) reported on the synthesis and in vitro antimicrobial activity of new pyridine derivatives, indicating the potential of similar compounds in addressing bacterial and fungal infections. The study highlights the diverse antimicrobial properties that can be achieved through chemical modification (Patel et al., 2011).
- Antiviral and Anticancer Properties : Research by Galal et al. (2010) introduced benzofuran-transition metal complexes with significant antiviral activity against HIV, showcasing the therapeutic potential of benzimidazole derivatives in antiviral therapy. Additionally, the study noted the compounds' cytotoxicity against certain cancer cell lines, suggesting their use in cancer treatment (Galal et al., 2010).
- Tubulin Polymerization Inhibition : Mullagiri et al. (2018) synthesized benzimidazole-indole conjugates as potent inhibitors of tubulin polymerization, exhibiting considerable cytotoxicity against various cancer cell lines. These findings highlight the role of such compounds in the development of new anticancer agents (Mullagiri et al., 2018).
Synthesis and Characterization
- Oligobenzimidazoles : Anand and Muthusamy (2018) explored the synthesis and properties of benzimidazole-based oligomers, investigating their optical, electrical, electrochemical, and thermal properties. This research underlines the utility of benzimidazole derivatives in creating advanced materials with potential electronic and photonic applications (Anand & Muthusamy, 2018).
Properties
IUPAC Name |
3H-benzimidazol-5-yl-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(12-2-3-14-15(10-12)21-11-20-14)22-8-4-13(5-9-22)24-17-18-6-1-7-19-17/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJNUWMAGCQZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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